molecular formula C14H8ClNO2 B595020 3-(3-Chloro-4-cyanophenyl)benzoic acid CAS No. 1355247-06-1

3-(3-Chloro-4-cyanophenyl)benzoic acid

Cat. No. B595020
CAS RN: 1355247-06-1
M. Wt: 257.673
InChI Key: MUZFISYMSYFCBF-UHFFFAOYSA-N
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Description

“3-(3-Chloro-4-cyanophenyl)benzoic acid” is a chemical compound with the molecular formula C14H8ClNO2 . It is related to benzoic acid and has a chloro substituent at one position and a cyanophenyl group at another .


Molecular Structure Analysis

The molecular structure of “3-(3-Chloro-4-cyanophenyl)benzoic acid” involves a total of 27 bonds. There are 19 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 nitrile (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Chloro-4-cyanophenyl)benzoic acid” include a molecular weight of 181.38 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Hypervalent Iodine Reagents

3-(Dichloroiodo)benzoic acid has been used as a recyclable hypervalent iodine reagent for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds. This research highlights its reactivity and the advantage of its reusability in chemical syntheses (Yusubov, Drygunova, & Zhdankin, 2004).

Ruthenium-Based Metathesis Catalysts

Benzoic acid derivatives have been employed in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts. This research explores the impact of these catalysts on cyclopolymerization processes, contributing to advancements in polymer chemistry (Mayershofer, Nuyken, & Buchmeiser, 2006).

Synthesis of 4-(4-Phenylbutoxy) Benzoic Acid

The synthesis of 4-(4-Phenylbutoxy) benzoic acid, which involved 4-chloro-1-butanol, showcases the practical applications of benzoic acid derivatives in organic synthesis and product development (Zha, 2010).

Abraham Model Correlations

Benzoic acid derivatives have been utilized in the development of Abraham model correlations for solute transfer, enhancing our understanding of solubility and chemical interaction mechanisms (Hart et al., 2015).

Photodecomposition Studies

The study of the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, contributes to our understanding of environmental degradation processes of such compounds (Crosby & Leitis, 1969).

Semiflexible Random Thermotropic Copolymers

Research on semiflexible random thermotropic copolymers containing benzoic acid derivatives, such as 3-chloro-4-hydroxy benzoic acid, has advanced our knowledge in polymer science, particularly in the area of liquid-crystalline behavior (Mitra & Pillai, 2008).

Hydrogen-Bonding in Liquid Crystalline Complexes

The creation of liquid crystalline complexes through hydrogen bonding involving benzoic acid derivatives has been explored, significantly contributing to materials science and nanotechnology (Alaasar & Tschierske, 2019).

properties

IUPAC Name

3-(3-chloro-4-cyanophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13-7-10(4-5-12(13)8-16)9-2-1-3-11(6-9)14(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZFISYMSYFCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742744
Record name 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chloro-4-cyanophenyl)benzoic acid

CAS RN

1355247-06-1
Record name [1,1′-Biphenyl]-3-carboxylic acid, 3′-chloro-4′-cyano-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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